4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a thiophene derivative with a suitable nitrogen source.
Introduction of the 4-Methylphenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a 4-methylphenylboronic acid or a 4-methylphenyl halide.
Attachment of the Sulfanyl Group:
Acetylation and Amidation: The final steps involve acetylation of the sulfanyl group followed by amidation with 4-aminobenzamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 4-aminothieno[2,3-d]pyrimidine.
Benzamide Derivatives: Compounds with a benzamide moiety, such as 4-aminobenzamide.
Uniqueness
4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thieno[2,3-d]pyrimidine core, the 4-methylphenyl group, and the sulfanyl-acetyl-amino linkage makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18N4O2S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
InChI |
InChI=1S/C22H18N4O2S2/c1-13-2-4-14(5-3-13)17-10-29-21-19(17)22(25-12-24-21)30-11-18(27)26-16-8-6-15(7-9-16)20(23)28/h2-10,12H,11H2,1H3,(H2,23,28)(H,26,27) |
InChI Key |
HDAGRCVJQSIXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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